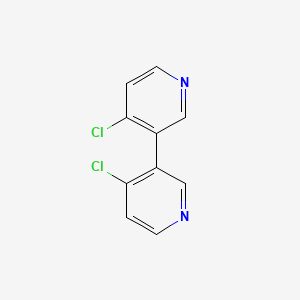

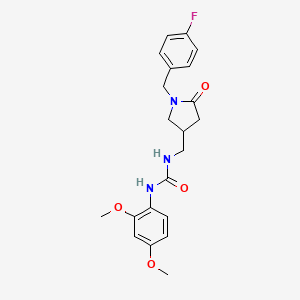

![molecular formula C24H29N3O2S B2487910 N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 824978-63-4](/img/structure/B2487910.png)

N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

This compound belongs to a class of chemicals that incorporate the 1,3,4-oxadiazole moiety, known for its diverse pharmacological activities. The interest in this particular molecule stems from its potential applications in various fields, including material science and pharmaceuticals, due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of this compound typically involves multi-step chemical reactions starting from basic aromatic acids or esters. These precursors are converted through a series of reactions into the desired 1,3,4-oxadiazole derivatives and then further functionalized to obtain the final compound. Key steps in the synthesis include esterification, hydrazide formation, cyclization to form the oxadiazole ring, and subsequent sulfanyl and acetamide group attachments (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of "N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" is characterized by the presence of the 1,3,4-oxadiazole ring, a phenyl group, and sulfanyl and acetamide functionalities. These groups contribute to the molecule's stability, reactivity, and potential biological activity. The compound's structure has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, revealing its complex architecture and functional groups (Siddiqui et al., 2013).

科研应用

Computational and Pharmacological Potential

Research has focused on the computational and pharmacological potential of 1,3,4-oxadiazole and its derivatives, exploring their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One study demonstrated that certain derivatives exhibit moderate inhibitory effects across various assays, indicating their potential in cancer therapy and inflammation management (Faheem, 2018).

Antimicrobial and Hemolytic Agents

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has been explored for their antimicrobial and hemolytic activity. These derivatives show significant activity against selected microbial species, highlighting their potential as antimicrobial agents with relatively low toxicity (Rehman et al., 2016).

Pharmacological Activities

Another aspect of research has been the synthesis and characterization of various 1,3,4-oxadiazole and acetamide derivatives, evaluating their antibacterial, anti-enzymatic, and cytotoxic potential. This has led to the identification of compounds with significant inhibitory activity against gram-negative bacterial strains and insights into the cytotoxic behavior of these molecules, contributing valuable information for drug development (Nafeesa et al., 2017).

Inhibition of Glutaminase

The compound and its analogs have also been explored as inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer. Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has revealed compounds with similar potency to BPTES but improved solubility, offering promising avenues for cancer treatment (Shukla et al., 2012).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as any potential hazards associated with its use.

未来方向

This involves discussing potential future research directions or applications for the compound, based on its properties and effects.

Please consult with a professional chemist or a relevant expert for accurate information. It’s also important to note that handling chemicals should always be done with appropriate safety measures.

性质

IUPAC Name |

N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2S/c1-23(2,3)17-12-18(24(4,5)6)14-19(13-17)25-20(28)15-30-22-27-26-21(29-22)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOHGHDMAOCNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-di-tert-butylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

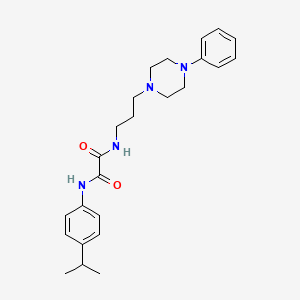

![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487829.png)

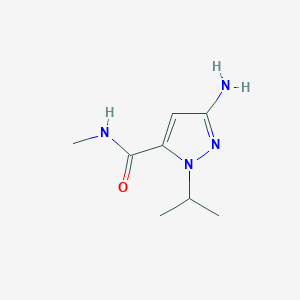

![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)

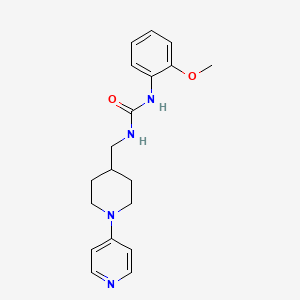

![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)

![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)